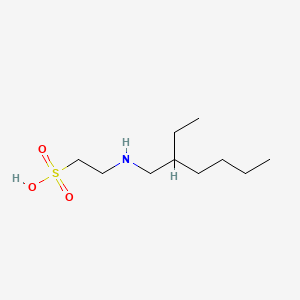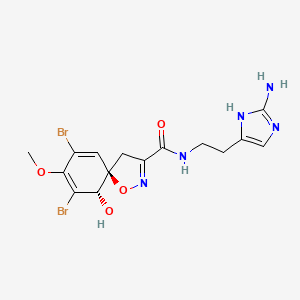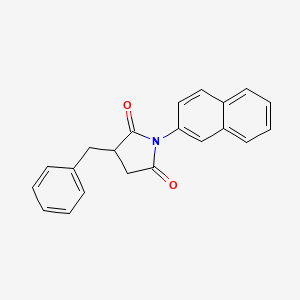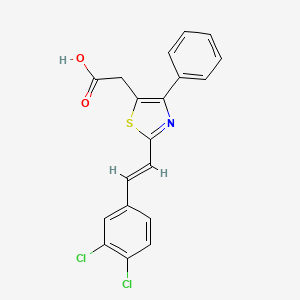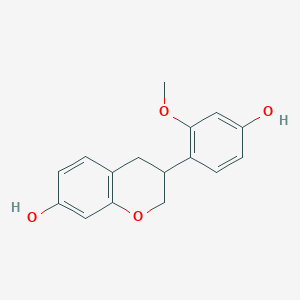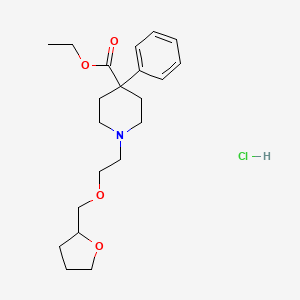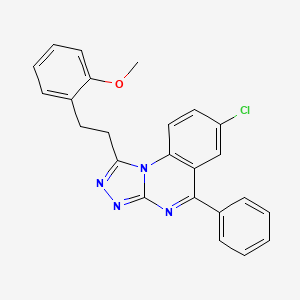
7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a quinazoline moiety, with various substituents that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazines and nitriles, under acidic or basic conditions.
Fusing the Triazole to Quinazoline: The triazole ring is then fused to a quinazoline moiety through a series of condensation reactions. This step often requires the use of catalysts and specific reaction conditions to ensure the correct orientation of the rings.
Introduction of Substituents: The chloro, methoxyphenyl, and phenyl groups are introduced through substitution reactions, using reagents such as chlorinating agents, methoxyphenyl halides, and phenylboronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.
化学反応の分析
Types of Reactions
7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazoloquinazolines with various functional groups.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and have been studied for their pharmacological activities.
Triazoloquinolines: These compounds have a triazole ring fused to a quinoline moiety and exhibit similar biological properties.
Benzodiazepine Derivatives: These compounds also contain fused heterocyclic rings and are known for their therapeutic applications.
Uniqueness
7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline is unique due to its specific substituents and the combination of the triazole and quinazoline rings. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
95858-91-6 |
|---|---|
分子式 |
C24H19ClN4O |
分子量 |
414.9 g/mol |
IUPAC名 |
7-chloro-1-[2-(2-methoxyphenyl)ethyl]-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C24H19ClN4O/c1-30-21-10-6-5-7-16(21)11-14-22-27-28-24-26-23(17-8-3-2-4-9-17)19-15-18(25)12-13-20(19)29(22)24/h2-10,12-13,15H,11,14H2,1H3 |
InChIキー |
PWRKVDIYPOKVSW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CCC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



